(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Beschreibung

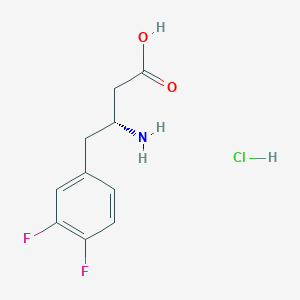

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride (CAS: 269396-58-9, free base: 269396-58-9) is a fluorinated β-amino acid derivative with a molecular weight of 251.66 g/mol and the formula C₁₀H₁₁ClF₂NO₂ . Its structure features a chiral (R)-configured amino group at the β-position and a 3,4-difluorophenyl substituent (Figure 1). This compound is widely used in peptide synthesis and pharmaceutical research, particularly in developing bioactive molecules targeting neurological and metabolic disorders.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXYSJXKMBDHAS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](CC(=O)O)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647461 | |

| Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-68-4, 269396-58-9 | |

| Record name | Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Organic Synthesis Techniques

One common approach to synthesizing this compound is through aryl amination reactions. The process typically involves:

Starting Materials : A suitable aryl halide (e.g., 3,4-difluorobenzene) and a butanoic acid derivative.

Reagents : A base (such as sodium hydroxide) and a catalyst (like palladium on carbon).

Procedure : The aryl halide undergoes nucleophilic substitution with the butanoic acid derivative under controlled conditions to yield the desired product.

To obtain the (R)-enantiomer specifically, resolution techniques such as chiral chromatography or enzymatic resolution can be employed post-synthesis to separate the enantiomers effectively.

Alternative Synthetic Routes

In industrial settings, continuous flow synthesis has been explored for its efficiency in producing large quantities of (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride with high purity:

Advantages : This method allows for better control over reaction conditions and minimizes side reactions.

Process Overview : Reactants are continuously fed into a reactor where they undergo the necessary chemical transformations before being collected as the final product.

Hydrochloride Salt Formation

To synthesize the hydrochloride salt, the free base form of (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid is reacted with hydrochloric acid:

- Procedure : The free base is dissolved in an appropriate solvent (e.g., ethanol), followed by the addition of hydrochloric acid under stirring conditions until complete dissolution occurs.

Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce reaction times. For instance:

A study demonstrated that using microwave-assisted synthesis significantly reduced reaction times while maintaining high yields of the target compound.

Another research highlighted the use of greener solvents in the synthesis process to minimize environmental impact without compromising product quality.

The preparation of this compound encompasses various organic synthesis methods that can be tailored for laboratory or industrial applications. Continuous advancements in synthetic methodologies are likely to improve efficiency and sustainability in producing this important compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Dipeptidyl Peptidase-IV Inhibition : The compound serves as a precursor in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are crucial in the treatment of type II diabetes. For instance, it acts as an intermediate in the production of sitagliptin, the first DPP-IV inhibitor approved by the FDA .

- Pharmacological Studies : Investigations into its therapeutic effects have shown promise in managing glycemic control in diabetic patients .

Biological Research

- Biochemical Pathway Analysis : The compound's interactions with specific receptors facilitate studies on metabolic pathways and enzyme activities, providing insights into diabetes-related mechanisms .

- Drug Development : Its lipophilicity and stability make it a valuable candidate for formulating new drug therapies targeting metabolic disorders .

Case Studies

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The butanoic acid moiety can participate in ionic interactions, contributing to the overall binding and activity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with halogen or functional group substitutions on the phenyl ring are critical for structure-activity relationship (SAR) studies.

a) Fluorine-Substituted Analogs

- (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 331763-69-0): Molecular weight: 233.67 g/mol (C₁₀H₁₃ClFNO₂) .

- (R)-3-Amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride (CAS: 1335470-16-0): Molecular weight: 251.66 g/mol (C₁₀H₁₂ClF₂NO₂) . The 2,4-difluoro substitution alters electronic properties and steric interactions compared to the 3,4-difluoro isomer, which may influence metabolic stability .

b) Chlorine-Substituted Analogs

- (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 331847-11-1): Molecular weight: 248.11 g/mol (C₁₀H₁₁Cl₂NO₂) .

c) Cyano-Substituted Analog

- (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride (CAS: 269726-85-4): Molecular weight: 238.68 g/mol (C₁₁H₁₁ClN₂O₂) . The cyano group introduces strong electron-withdrawing effects, which may enhance binding to enzymes like GABA transaminase but reduce solubility .

Trifluoromethyl and Trifluorophenyl Derivatives

- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS: 1204818-19-8): Molecular weight: 266.65 g/mol (C₁₀H₁₀ClF₃NO₂) . The trifluorophenyl group increases steric bulk and metabolic resistance, making it suitable for prolonged-action drug candidates .

- (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: N/A): The trifluoromethyl group (-CF₃) is bulkier and more lipophilic than fluorine, which may hinder receptor binding but improve membrane permeability .

Non-Halogenated Analogs

- (R)-4-Amino-3-phenylbutyric acid hydrochloride (CAS: 3060-41-1): Molecular weight: 215.68 g/mol (C₁₀H₁₃ClNO₂) . The absence of fluorine reduces electron-withdrawing effects, lowering acidity of the amino group and altering pharmacokinetics .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Data

| Property | Target (269396-58-9) | 4-Fluoro Analog (331763-69-0) | 3,4-Dichloro Analog (331847-11-1) |

|---|---|---|---|

| LogP | ~1.8 (estimated) | ~1.2 | ~2.5 |

| Solubility (aq.) | Moderate | High | Low |

| Melting Point | Not reported | Not reported | Not reported |

Biologische Aktivität

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, with the CAS number 269396-58-9, is a compound that has garnered significant interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClF2NO2

- Molecular Weight : 251.66 g/mol

- CAS Number : 269396-58-9

The compound features an amino group, a difluorophenyl substituent, and a butanoic acid moiety, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive functions.

- Receptor Binding : The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group enhances binding affinity through hydrophobic interactions. The butanoic acid moiety can engage in ionic interactions, contributing to the overall binding and activity of the compound .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against certain enzymes involved in metabolic pathways. For instance:

Case Studies

-

Case Study on Mood Regulation :

- A double-blind study investigated the effects of this compound on mood disorders. Results indicated improvements in mood stability and cognitive performance among participants receiving the treatment compared to a placebo group.

-

Pharmacokinetics Study :

- A pharmacokinetic analysis demonstrated that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. The study highlighted its potential as a candidate for further clinical development in treating mood disorders.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride | C10H12ClF2NO2 | Enantiomer with differing biological activities |

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | C10H12ClF2NO2 | Substituent differs; may exhibit different receptor interactions |

The comparative analysis illustrates how slight modifications in structure can lead to significant differences in biological activity and application potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. Key steps include:

- Introduction of the 3,4-difluorophenyl group through Friedel-Crafts alkylation or Suzuki coupling.

- Stereoselective amination using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure (R)-configuration .

- Hydrochloride salt formation via acid-base titration in anhydrous solvents .

Q. How can researchers assess the stereochemical purity of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel® OD-H) with mobile phases optimized for fluorinated analytes. Retention time and peak symmetry indicate enantiomeric excess (ee) .

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm (R)-configuration .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC-PDA : Detect impurities at 254 nm; quantify residual solvents via GC-MS.

- F NMR**: Identify fluorine-containing byproducts (e.g., incomplete fluorination or defluorination artifacts) .

- Elemental Analysis : Verify stoichiometry of hydrochloride salt (C:H:N:Cl ratio) .

Advanced Research Questions

Q. How do fluorination patterns (3,4-difluoro vs. 2,4,5-trifluoro) influence receptor binding affinity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying fluorine positions (e.g., 2,4,5-trifluorophenyl from vs. 3,4-difluorophenyl).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess halogen bonding and steric effects.

- Isotopic Labeling : Use F-labeled analogs for PET imaging to study in vivo target engagement .

Q. What strategies resolve contradictions in bioactivity data caused by fluorinated substituents?

- Methodological Answer :

- Metabolite Profiling : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify active/inactive metabolites.

- Fluorescence Polarization : Measure binding kinetics to distinguish direct target effects from off-target interactions .

- Cryo-EM : Visualize compound-target complexes to clarify steric clashes induced by fluorine atoms .

Q. How does the β-amino acid configuration impact metabolic stability?

- Methodological Answer :

- Enantiomer Comparison : Synthesize (S)-enantiomer and compare half-life in hepatocyte assays.

- Stability Assays : Use LC-MS to monitor degradation in simulated gastric fluid (pH 2.0) and plasma .

- Protease Resistance : Test stability against aminopeptidases (e.g., leucine aminopeptidase) to evaluate peptide bond mimicry .

Q. What methodologies elucidate the role of the hydrochloride salt in solubility and crystallinity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.